molecular formula C43H48O23 B12407783 [(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12407783
M. Wt: 932.8 g/mol
InChI Key: UTPCLOFGDXGRFY-DYFGXVHQSA-N
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Description

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound with multiple hydroxyl groups, methoxy groups, and chromenyl structures. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves multiple steps, including protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and chromenyl ring synthesis. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of methoxy groups with other functional groups.

    Hydrolysis: Cleavage of glycosidic bonds to release monosaccharides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

    Hydrolysis Conditions: Acidic or basic conditions, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.

Biology

In biological research, this compound may be studied for its potential antioxidant, anti-inflammatory, or antimicrobial properties.

Medicine

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, nutraceuticals, or cosmetic products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with antioxidant properties.

    Rutin: A glycoside of quercetin with similar biological activities.

    Kaempferol: Another flavonoid with potential health benefits.

Uniqueness

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its complex structure, which includes multiple hydroxyl and methoxy groups, as well as chromenyl and glycosidic moieties

Properties

Molecular Formula

C43H48O23

Molecular Weight

932.8 g/mol

IUPAC Name

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C43H48O23/c1-57-21-12-23(47)29-25(13-21)62-36(19-5-7-20(8-6-19)61-40-35(54)33(52)30(49)26(14-44)63-40)37(32(29)51)65-41-38(34(53)31(50)27(15-45)64-41)66-42-39(55)43(56,17-60-42)16-59-28(48)10-4-18-3-9-22(46)24(11-18)58-2/h3-13,26-27,30-31,33-35,38-42,44-47,49-50,52-56H,14-17H2,1-2H3/b10-4-/t26-,27-,30-,31-,33+,34+,35-,38-,39+,40-,41+,42+,43-/m1/s1

InChI Key

UTPCLOFGDXGRFY-DYFGXVHQSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C\C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)O

Origin of Product

United States

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